

An In-Depth Technical Guide to (3-Methylpentyl)amine: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (3-Methylpentyl)amine

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Introduction

(3-Methylpentyl)amine, a primary alkylamine, represents a valuable building block in organic synthesis and medicinal chemistry. Its chiral structure and alkyl backbone make it an attractive component for the development of novel molecular entities with specific steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthetic methodologies, spectroscopic data for characterization, and potential applications in research and drug development.

Core Molecular Attributes

(3-Methylpentyl)amine is a chiral organic compound with a single primary amine group. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C6H15N	[1][2][3]
Molecular Weight	101.19 g/mol	[1][2]
IUPAC Name	3-methylpentan-1-amine	[1]
CAS Number	42245-37-4	[4]

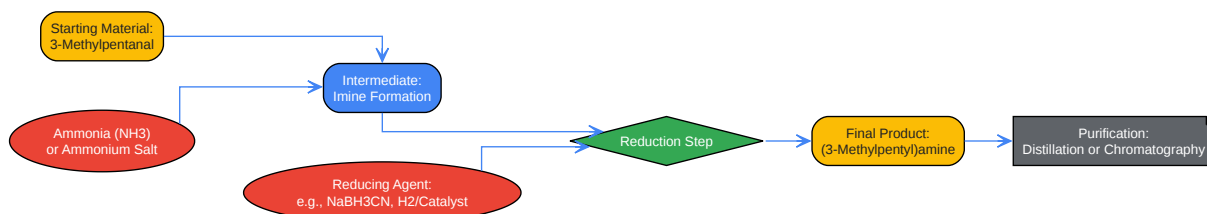
The structure of **(3-Methylpentyl)amine** features a stereocenter at the third carbon, leading to two enantiomers: (R)-3-methylpentan-1-amine and (S)-3-methylpentan-1-amine.[2][3] The presence of this chiral center is of significant interest in drug development, where stereochemistry often dictates pharmacological activity.

Caption: 2D Chemical Structure of **(3-Methylpentyl)amine**.

Synthesis of (3-Methylpentyl)amine

The synthesis of **(3-Methylpentyl)amine** can be achieved through several established routes in organic chemistry. A common and efficient method is the reductive amination of 3-methylpentanal. This approach is advantageous as it is often a one-pot reaction with high yields.[5][6][7]

Synthetic Workflow: Reductive Amination



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Caption: General workflow for the synthesis of **(3-Methylpentyl)amine** via reductive amination.

Experimental Protocol: Reductive Amination of 3-Methylpentanal

This protocol is a generalized procedure based on established methods for reductive amination.^{[5][6][7][8]}

- Imine Formation:
 - To a solution of 3-methylpentanal (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 1.5 eq).
 - The reaction mixture is stirred at room temperature. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
- Reduction:
 - Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is a commonly used reagent for this step as it selectively reduces the imine in the presence of the aldehyde.^{[6][9]}
 - Alternatively, catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or Raney Nickel) can be employed.^[5]
 - The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the imine intermediate.
- Work-up and Purification:
 - The reaction is quenched by the addition of water or a dilute acid.
 - The solvent is removed under reduced pressure.
 - The crude product is then purified, typically by distillation or column chromatography, to yield pure **(3-Methylpentyl)amine**.

Physicochemical and Spectroscopic Data

Property	Value	Source
Boiling Point	119.3 °C at 760 mmHg	[4]
Density	0.768 g/cm ³	[4]
Flash Point	25.2 °C	[4]

Spectroscopic Characterization

While a comprehensive public database of the spectra for **(3-Methylpentyl)amine** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the different alkyl protons. The protons on the carbon adjacent to the amine group (C1) would appear as a triplet, shifted downfield due to the deshielding effect of the nitrogen atom. The methyl and methylene protons would exhibit complex splitting patterns in the upfield region. The two protons of the amine group would likely appear as a broad singlet.
- ¹³C NMR:** The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its structure. The carbon atom bonded to the nitrogen (C1) would be the most downfield-shifted among the alkyl carbons.
- FTIR:** The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typical for a primary amine. C-H stretching and bending vibrations from the alkyl chain would be observed in the ranges of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The N-H bending vibration is expected to appear around 1590-1650 cm⁻¹.
- Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the cleavage of the C-C bond alpha to the nitrogen atom.

Reactivity and Chemical Behavior

As a primary amine, **(3-Methylpentyl)amine** exhibits characteristic nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical transformations.

- **Salt Formation:** It readily reacts with acids to form the corresponding ammonium salts.
- **Acylation:** Reaction with acyl chlorides or anhydrides yields N-(3-methylpentyl)amides.
- **Alkylation:** It can be alkylated with alkyl halides, although this can lead to a mixture of secondary, tertiary amines, and quaternary ammonium salts.
- **Reaction with Carbonyls:** It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Applications in Research and Drug Development

Alkylamines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules.^[10] The incorporation of a **(3-Methylpentyl)amine** moiety can influence a molecule's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.

While specific drugs containing the **(3-Methylpentyl)amine** scaffold are not prominently documented, its structural features make it a candidate for:

- **Lead Optimization:** The chiral methyl group can be used to probe the steric requirements of a biological target's binding pocket.
- **Modulation of Physicochemical Properties:** The alkyl chain can be tailored to optimize the solubility and membrane permeability of a drug candidate.
- **Synthesis of Complex Molecules:** It can serve as a key intermediate in the synthesis of more complex chiral molecules and natural product analogues.

Safety and Handling

(3-Methylpentyl)amine is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage.^[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood.

Conclusion

(3-Methylpentyl)amine is a versatile chiral primary amine with significant potential in organic synthesis and medicinal chemistry. Its synthesis is accessible through well-established methods like reductive amination. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is crucial for its effective utilization in the design and development of novel chemical entities. As the demand for structurally diverse and stereochemically defined molecules continues to grow in the pharmaceutical industry, building blocks such as **(3-Methylpentyl)amine** will remain valuable assets for researchers and scientists.

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